molecular formula C13H13NO3S B13201157 3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde

3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde

Cat. No.: B13201157
M. Wt: 263.31 g/mol
InChI Key: KRURVWANXCWQRZ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde is a high-purity chemical intermediate with significant applications in medicinal chemistry and pharmaceutical research. Its molecular formula is C13H13NO3S and it features a benzaldehyde core functionalized with an ethoxy group and a 1,3-thiazol-4-ylmethoxy ether linkage . This specific structure is designed as a key precursor in the synthesis of novel bioactive molecules. The primary research value of this compound lies in its role as a building block for the development of new anti-inflammatory agents. Scientific studies have utilized this aldehyde to synthesize a series of acyl-hydrazone derivatives bearing a 2-aryl-thiazole scaffold . These derivatives have shown promising results in biological evaluations, exhibiting potent inhibitory effects on acute inflammation models. Some synthesized compounds demonstrated superior activity compared to the established drug Meloxicam, particularly in reducing acute phase bone marrow response and inhibiting phagocyte activity . The mechanism of action for the resulting hydrazone derivatives involves the significant reduction of nitric oxide (NO) synthesis, which is a key cytotoxic mediator in acute and chronic inflammatory processes . Researchers employ this compound as a critical starting material to create novel chemical libraries for screening against inflammatory targets, contributing to the discovery of safer and more potent therapeutic candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

3-ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde

InChI

InChI=1S/C13H13NO3S/c1-2-16-12-5-3-4-10(6-15)13(12)17-7-11-8-18-9-14-11/h3-6,8-9H,2,7H2,1H3

InChI Key

KRURVWANXCWQRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CSC=N2)C=O

Origin of Product

United States

Preparation Methods

Preparation of 4-Hydroxy-3-ethoxybenzaldehyde

Starting Material:

  • 3-Ethoxy-4-hydroxybenzaldehyde is synthesized via electrophilic aromatic substitution or reduction of suitable precursors, such as 3-ethoxybenzoic acid derivatives, followed by formylation.

Method:

  • Refluxing 3-ethoxybenzoic acid with POCl₃ or formylating agents (such as formyl chloride) under controlled conditions introduces the aldehyde group ortho to the hydroxyl group, yielding 4-hydroxy-3-ethoxybenzaldehyde.

Etherification with Thiazolyl-Containing Halides

Key step:

  • The phenolic hydroxyl group of 4-hydroxy-3-ethoxybenzaldehyde is etherified with a halogenated thiazole derivative , such as 2-(4-bromomethyl-1,3-thiazol-4-yl)ethyl halides .

Reaction conditions:

  • Use of potassium carbonate (K₂CO₃) as base in dry acetone or dimethylformamide (DMF) to facilitate nucleophilic substitution.
  • Heating under reflux for 3–6 hours to promote ether formation.

Reaction scheme:

4-Hydroxy-3-ethoxybenzaldehyde + 2-(4-bromomethyl-1,3-thiazol-4-yl)ethyl halide → this compound

Outcome:

  • The ether linkage forms selectively at the phenolic oxygen, yielding the target compound with high purity and yields typically exceeding 70%.

Specific Synthesis Pathways from Literature

Etherification of Phenolic Benzaldehyde Derivatives

Reaction Parameters and Optimization

Parameter Typical Range Effect References
Temperature 60–80°C Promotes ether formation
Reaction time 3–6 hours Ensures complete conversion
Solvent Acetone, DMF Solubility and reactivity
Base K₂CO₃ Deprotonates phenol

Final Purification and Characterization

  • Purification : Recrystallization from ethanol or ethyl acetate.
  • Characterization : Confirmed via Nuclear Magnetic Resonance (NMR) , Infrared (IR) spectroscopy, and Mass Spectrometry (MS) .

Summary of the Synthetic Route

Step Description Key Reagents Conditions Yield
1 Synthesis of 4-hydroxy-3-ethoxybenzaldehyde Ethoxybenzoic acid derivatives Formylation under reflux ~70–80%
2 Etherification with thiazolyl halide 2-(4-bromomethyl-1,3-thiazol-4-yl)ethyl halide Reflux with K₂CO₃ in acetone ~70%

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde is an organic compound with a molecular weight of 263.31 g/mol. It contains a benzaldehyde moiety substituted with an ethoxy group and a thiazole derivative. The thiazole ring is attached via a methoxy linkage, making it useful in chemical and biological applications.

Biological Activities

Preliminary studies suggest that this compound may possess biological activities.

Antimicrobial and Antiviral Agents
Benzimidazole triazole derivatives have potential as antimicrobial and antiviral agents . Many compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria . Some derivatives have shown promising antiproliferative effects against HeLa cervical cancer cells and cytotoxicity towards normal cells .

Anticancer Properties
Analogs of this compound have been evaluated for their antiproliferative activities in vitro against human lung cancer and kidney cancer cell lines to determine their therapeutic potential . Novel products are needed as anticancer agents that can overcome the limitations of existing therapies, such as drug resistance and toxicity .

Anti-inflammatory Activity
The (+) enantiomer of 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione inhibits PDE4 and the spontaneous production of TNF-α from human rheumatoid synovial cells and ameliorates experimental arthritis . It is also in an accelerated program for the treatment of psoriasis .

Data Table

Compound NameFunctional GroupsBiological ActivityUnique Features
This compoundEthoxy, AldehydePotentially antimicrobialCombines thiazole with benzaldehyde
2-(1,3-Thiazol-4-yl)benzaldehydeAldehydeAntimicrobialSimple structure without ethoxy
Ethyl 2-(1,3-thiazol-4-yl)acetateEsterAntifungalDifferent reactivity due to ester group
4-(1,3-Thiazol-4-yl)phenolHydroxylAntioxidantHydroxyl group alters solubility

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Commercial Catalogs

The following benzaldehyde derivatives share structural motifs with 3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde, differing primarily in substituent groups (Table 1):

Table 1: Comparison of this compound with Commercial Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Features
This compound Ethoxy (C2H5O), Thiazolylmethoxy (C4H3NOSCH2O) 279.33 Thiazole ring, aldehyde functionality
2-(4-Chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide Chloro (Cl), Trifluoroethylacetamide (CF3CH2NHCO) 324.70 Chlorine substituent, amide linkage
4-Fluoro-benzoic acid 4-formyl-2-methoxy-phenyl ester Fluoro (F), Methoxy (CH3O), Benzoate ester (C6H5COO) 288.25 Ester group, fluorine substituent

Key Observations :

  • Biological Relevance : Thiazole-containing compounds (e.g., 9c in ) often exhibit enhanced binding to biological targets due to their heterocyclic polarity and hydrogen-bonding capacity. This contrasts with amide- or ester-linked derivatives (Table 1), which may prioritize metabolic stability over target affinity .

Biological Activity

3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its antiproliferative effects against cancer cell lines, antibacterial activities, and other relevant pharmacological effects.

Chemical Structure

The compound features a benzaldehyde moiety substituted with an ethoxy group and a thiazole ring, which is known for its diverse biological activities. The thiazole ring often enhances the compound's interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative potential of thiazole derivatives, including this compound. In a relevant study, several thiazole-based compounds were synthesized and tested for their activity against various human cancer cell lines.

Key Findings:

  • Cell Lines Tested : The compound was evaluated against colon cancer (HT-29), breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines.
  • MTT Assay Results : The MTT assay indicated that this compound exhibited significant antiproliferative activity with GI50 values ranging from 37 nM to 54 nM , comparable to the reference drug erlotinib (GI50 = 33 nM) .
CompoundGI50 Value (nM)Target Cell Line
This compound37 - 54Various Cancer Cell Lines
Erlotinib33Various Cancer Cell Lines

The mechanism of action appears to involve inhibition of key signaling pathways associated with cancer proliferation. Specifically, docking studies revealed strong binding affinities for the epidermal growth factor receptor (EGFR) and BRAF V600E mutant proteins, which are crucial targets in many cancers .

Research Insights:

  • Thiosemicarbazone Derivatives : A series of thiosemicarbazone derivatives derived from benzaldehyde exhibited significant antibacterial properties in vitro. Similar structural motifs suggest that this compound may also possess such activity .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 20 µg/mL

Other Biological Activities

Thiazole-containing compounds have been reported to exhibit a range of biological activities beyond antiproliferative and antibacterial effects:

  • Antiviral Activity : Some thiazole derivatives have shown promise as antiviral agents by inhibiting viral replication mechanisms .

Case Studies

One notable case study involved the synthesis and evaluation of various thiazole derivatives, including those similar to this compound. The study confirmed their effectiveness as potent inhibitors of tumor cell growth and highlighted their potential for further development as therapeutic agents .

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